molecular formula C21H20N4O5S B2570063 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide CAS No. 450339-73-8

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

Cat. No. B2570063
CAS RN: 450339-73-8
M. Wt: 440.47
InChI Key: SKTWAJPBPKYYNJ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound "N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide" has been a subject of various studies, primarily focusing on its synthesis and structural analysis. Research by Skladchikov et al. (2013) delves into the synthesis of structurally similar compounds, exploring the cyclization processes to form complex heterocycles (Skladchikov, Suponitskii, & Gataullin, 2013). Arslan, Kazak, & Aydın (2015) further investigate the spectroscopic and structural characterizations of p-nitrobenzamide compounds, which share structural similarities with the compound . Their study encompasses theoretical calculations and experimental data to understand the molecular geometries and vibrational frequencies, highlighting the compound's conformational flexibility and electrostatic potential (Arslan, Kazak, & Aydın, 2015).

Heterocyclic Chemistry and Functionalization

In the realm of heterocyclic chemistry, the compound's structural framework has been leveraged for synthesizing novel derivatives with potential applications. Gaywood & Mcnab (2009) detail the formation of heteroindoxyl and heteroindigotin derivatives through flash vacuum pyrolysis, exhibiting unique tautomeric and spectral properties (Gaywood & Mcnab, 2009). Bialy & Gouda (2011) explore the synthesis of benzothiophenes and their derivatives, emphasizing their potential antitumor and antioxidant activities, which could be of pharmaceutical interest (Bialy & Gouda, 2011).

Applications in Dye Synthesis and Electrochromic Materials

The structural motifs present in the compound are also pivotal in the synthesis of dyes and electrochromic materials. Rangnekar (2007) presents a methodology to synthesize pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers as disperse dyes, highlighting the relevance of such compounds in textile applications (Rangnekar, 2007). Zhao et al. (2014) delve into donor-acceptor polymeric electrochromic materials employing pyrido[4,3-b]pyrazine as the acceptor unit, indicative of the compound's potential in developing advanced materials for electrochromic devices (Zhao, Wei, Zhao, & Wang, 2014).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-12-7-8-18(13(2)9-12)24-20(16-10-31(29,30)11-17(16)23-24)22-21(26)15-5-4-6-19(14(15)3)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWAJPBPKYYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.